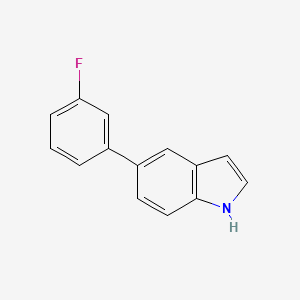

5-(3-Fluorophenyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-1H-indole |

InChI |

InChI=1S/C14H10FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H |

InChI Key |

OXSVCUHCUFXQHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Fluorophenyl 1h Indole

Review of Classical Indole (B1671886) Synthesis Strategies Applicable to Aryl-Substituted Indoles

The foundational methods for indole synthesis, while discovered over a century ago, remain relevant for their ingenuity and applicability to a wide range of substituted indoles. Their adaptation for the synthesis of 5-aryl indoles like 5-(3-Fluorophenyl)-1H-indole requires careful selection of appropriately substituted precursors.

The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. testbook.combyjus.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a critical wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

To apply this method for the synthesis of this compound, the required starting materials would be 4-(3-Fluorophenyl)phenylhydrazine and an acetaldehyde (B116499) equivalent. The substitution pattern of the final indole is dictated by the substitution on the initial phenylhydrazine.

Mechanistic Steps:

Hydrazone Formation: Reaction of 4-(3-fluorophenyl)phenylhydrazine with acetaldehyde forms the corresponding hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond. byjus.com The 3-fluorophenyl substituent at the para-position of the phenylhydrazine ring is carried through this rearrangement and will ultimately reside at the C5 position of the indole.

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the terminal amine onto the imine carbon to form a five-membered aminoindoline ring.

Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to generate the stable, aromatic this compound.

A key consideration is the potential for regioisomeric mixtures if an unsymmetrical ketone is used, though this is not a concern when using acetaldehyde to produce a 2,3-unsubstituted indole. clockss.org

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264), followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This method is particularly useful for producing indole-2-carboxylic acids, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net

For the synthesis of this compound, the necessary precursor would be 4-(3-Fluorophenyl)-2-nitrotoluene .

Synthetic Pathway:

Condensation: The acidic methyl protons of 4-(3-fluorophenyl)-2-nitrotoluene are deprotonated by a strong base, such as potassium ethoxide. The resulting carbanion attacks diethyl oxalate in a condensation reaction to form ethyl 2-(4-(3-fluorophenyl)-2-nitrophenyl)-3-oxobutanoate. wikipedia.org

Reductive Cyclization: The nitro group of the pyruvate (B1213749) derivative is reduced to an amine using reducing agents like zinc in acetic acid or iron powder in acetic acid. wikipedia.orgresearchgate.net The newly formed amino group then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone.

Dehydration and Decarboxylation: Dehydration of the resulting intermediate yields 5-(3-Fluorophenyl)indole-2-carboxylic acid. If the final target is the indole itself, this carboxylic acid derivative can be decarboxylated, often by heating, to afford this compound. wikipedia.org

A popular and high-yielding alternative to many classical methods, the Leimgruber-Batcho indole synthesis also begins with an o-nitrotoluene derivative. wikipedia.org The key steps are the formation of an enamine followed by reductive cyclization. wikipedia.orgclockss.org This method avoids the often harsh conditions of the Fischer synthesis and can provide indoles that are unsubstituted at the 2 and 3 positions directly. clockss.org

The required starting material for the target compound is, again, 4-(3-Fluorophenyl)-2-nitrotoluene .

Reaction Sequence:

Enamine Formation: The o-nitrotoluene derivative is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org This reaction takes advantage of the enhanced acidity of the benzylic protons to form a β-dimethylamino-2-nitrostyrene intermediate. researchgate.net These conjugated intermediates are often intensely colored. wikipedia.org

Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like iron in acetic acid or sodium dithionite. wikipedia.orgclockss.org The nitro group is reduced to an amine, which then cyclizes onto the enamine double bond, followed by the elimination of dimethylamine (B145610) to yield this compound. researchgate.net

The Bartoli indole synthesis is a distinct method that reacts an ortho-substituted nitroarene with a vinyl Grignard reagent to form an indole. wikipedia.orgsynarchive.com The reaction requires at least three equivalents of the Grignard reagent and is particularly effective for the synthesis of 7-substituted indoles. wikipedia.orgjk-sci.com The presence of a substituent ortho to the nitro group is generally essential for the reaction to proceed with good yield, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

To synthesize a 5-substituted indole via this route, a suitably substituted nitroarene is required. For the target compound, a potential starting material could be 1-bromo-3-(3-fluorophenyl)-2-nitrobenzene . The bromo group serves as the necessary ortho-substituent.

Reaction Mechanism:

Grignard Addition: The reaction begins with the addition of the vinyl Grignard reagent to the nitro group of the nitroarene. wikipedia.org

Nitroso Intermediate: This is followed by the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The resulting intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is sterically assisted by the ortho substituent.

Cyclization and Aromatization: An intramolecular attack by the nitrogen atom forms the five-membered ring. A third equivalent of the Grignard reagent acts as a base. An acidic workup then leads to the final indole product. jk-sci.com

Modern Catalytic Approaches for the Construction of Aryl-Indole Scaffolds

Modern synthetic chemistry often favors catalytic methods due to their high efficiency, regioselectivity, and mild reaction conditions. Palladium-catalyzed cross-coupling reactions are preeminent among these approaches for forming C-C bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, provide a direct and highly versatile route for constructing the aryl-indole scaffold. The most common strategy involves coupling a 5-functionalized indole with an appropriate aryl partner. For the synthesis of this compound, a Suzuki coupling is an ideal choice. This would involve the reaction between 5-bromoindole (B119039) (or 5-iodoindole/5-triflyloxyindole) and 3-fluorophenylboronic acid . clockss.org

The general catalytic cycle for this Suzuki coupling involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromoindole, forming a Pd(II) complex.

Transmetalation: In the presence of a base (e.g., sodium carbonate, potassium phosphate), the 3-fluorophenyl group is transferred from the boronic acid to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center, the indole and the 3-fluorophenyl group, couple and are eliminated from the metal, reforming the Pd(0) catalyst and yielding the final product, this compound.

This methodology is highly regioselective and tolerates a wide variety of functional groups on both coupling partners. clockss.org The table below presents data from a study on the palladium-catalyzed synthesis of various 5-arylated indoles, demonstrating the general applicability and efficiency of this approach. clockss.org

| Aryl Halide Partner | Product | Yield (%) |

|---|---|---|

| Bromobenzene | 5-Phenyl-1H-indole | 85 |

| 4-Bromotoluene | 5-(4-Tolyl)-1H-indole | 81 |

| 4-Bromoanisole | 5-(4-Methoxyphenyl)-1H-indole | 83 |

| 3-Bromoanisole | 5-(3-Methoxyphenyl)-1H-indole | 80 |

| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-1H-indole | 79 |

| 2-Bromopyridine | 5-(2-Pyridyl)-1H-indole | 75 |

| 3-Bromopyridine | 5-(3-Pyridyl)-1H-indole | 78 |

Reaction conditions typically involve coupling 5-indolylboronic acid with the respective aryl halide in the presence of a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) and an aqueous base such as sodium bicarbonate in a suitable solvent. clockss.org

Copper-Mediated Cyclization and Coupling Strategies for Indole Derivatives

Copper catalysis is a versatile and cost-effective tool for the synthesis of indole derivatives. These methods can be broadly categorized into cyclization reactions to form the indole ring and coupling reactions to functionalize it.

One prominent approach involves the intramolecular cyclization of suitable precursors, such as N-(2-ethynylphenyl)-sulfonamides, which can be smoothly converted to indoles in water using a recyclable copper iodide catalyst system. researchgate.net Tandem reactions that combine multiple bond-forming events in a single pot are particularly efficient. For instance, a one-pot process involving a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org This strategy showcases high atom economy and practicality. organic-chemistry.org

Another powerful copper-catalyzed sequence involves the Chan–Lam oxidative N-arylation followed by a cross-dehydrogenative coupling reaction. rsc.org This allows for the synthesis of C3-functionalized multi-substituted indoles from arylboronic acids and enamines. rsc.org The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations, with systems like CuI/Johnphos in DMSO proving effective. organic-chemistry.org Visible-light-induced copper-catalyzed oxidative cyclization represents a milder and more sustainable approach, utilizing dioxygen as a green oxidant to transform substituted aromatic enamines into indoles without the need for external photosensitizers. rsc.org

Table 1: Overview of Copper-Mediated Indole Synthesis Strategies

| Strategy | Key Transformation | Typical Starting Materials | Catalyst System (Example) | Key Advantage |

|---|---|---|---|---|

| Tandem Ullmann/CDC | C-N Coupling & C-C Cyclization | Aryl Iodides, Enamines | CuI / Johnphos | High efficiency in one pot organic-chemistry.org |

| Chan-Lam/CDC | C-N Coupling & C-C Cyclization | Arylboronic Acids, Enamines | Cu(OAc)₂ | Utilizes readily available boronic acids rsc.org |

| Oxidative Cyclization | Intramolecular C-H Amination | 2-Alkynylanilines | CuBr | Access to functionalized indoles researchgate.net |

| Photoredox Cyclization | Visible-Light Induced Cyclization | Substituted Aromatic Enamines | Simple Copper Salt | Green, uses O₂ as oxidant rsc.org |

C-H Activation Methodologies for Direct Indole Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing indole rings, bypassing the need for pre-functionalized substrates like halides or organometallics. mdpi.com This approach allows for the direct formation of C-C, C-N, C-O, or C-S bonds at positions that can be difficult to access through classical methods.

The primary challenge in indole C-H activation is controlling regioselectivity, as multiple C-H bonds are available for reaction. nih.gov Transition-metal catalysts, including palladium, ruthenium, rhodium, and iridium, are instrumental in achieving site-selectivity, often with the aid of a directing group (DG). mdpi.comacs.org

Palladium-Catalyzed Reactions: Weak chelation-assisted, palladium-catalyzed C4-arylation of indoles has been achieved using arenes as the aryl source, demonstrating a twofold C-H activation pathway. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been successfully employed for C-H functionalization at the C4 and C6 positions of the indole scaffold, guided by a carboxylic acid group at the C5 position. mdpi.com

Iridium-Catalyzed Reactions: Iridium(III) catalysis, facilitated by a sacrificial adamantoyl directing group, has enabled the decarbonylative direct arylsulfenylation at the C2 and C4 positions of indole. acs.org

The choice of the directing group is crucial for guiding the metal catalyst to a specific C-H bond. For instance, installing an N-P(O)tBu₂ group can direct arylation to the C7 (palladium-catalyzed) or C6 (copper-catalyzed) positions. nih.gov Similarly, a pivaloyl group at the C3 position can direct functionalization to the C4 and C5 sites. nih.gov These methodologies provide a modular and efficient route to a wide array of substituted indoles.

Rhodium-Catalyzed Transannulation Approaches to N-Fluoroalkylated Indoles

Rhodium(II)-catalyzed transannulation is a sophisticated method for constructing N-fluoroalkylated indoles from N-(per)fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This process involves the transformation of one heterocyclic ring system into another through a sequence of ring-opening and ring-closing events.

The general strategy begins with the synthesis of 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles via a copper(I)-catalyzed cycloaddition. rsc.org These triazoles then serve as precursors in the key rhodium(II)-catalyzed transannulation step. The rhodium catalyst facilitates the extrusion of dinitrogen from the triazole ring, generating a highly reactive rhodium-bound iminocarbene intermediate. nih.gov This intermediate undergoes subsequent intramolecular reactions, leading to the formation of fused N-(per)fluoroalkyl pyrroles, which are then oxidized to yield the final N-(per)fluoroalkyl indoles. rsc.orgcuni.cz

This transannulation approach is valuable for introducing fluoroalkyl groups onto the indole nitrogen, a modification known to impact the electronic and metabolic properties of molecules. The reaction proceeds from readily accessible starting materials and provides a unique pathway to a class of specialized indole derivatives. rsc.org

Regioselective Synthesis of this compound

Achieving the targeted synthesis of this compound requires precise control over the regioselectivity of bond formation. This involves both the strategic design of precursor molecules and the selection of appropriate coupling methodologies.

Precursor Design and Stereoelectronic Control for C5-Substitution

The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. Therefore, to achieve substitution at the C5 position on the benzene (B151609) portion of the heterocycle, synthetic strategies must override this natural reactivity. This is accomplished through precursor design.

A common and effective strategy is to start with a pre-functionalized benzene derivative that already contains the substituents in the desired relationship. For example, a substituted aniline (B41778), such as 4-bromo-2-methylaniline, can be used as a precursor in a Fischer indole synthesis. The bromo group at the para-position to the amine will ultimately become the C5-substituent in the resulting indole (5-bromo-1H-indole). The stereoelectronic properties of the starting aniline dictate the outcome of the cyclization, ensuring the formation of the desired C5-substituted indole isomer. Directing groups can also be employed on an existing indole scaffold to guide C-H functionalization specifically to the C5 position. nih.gov

Strategies for Orthogonal Introduction of the Fluorophenyl Moiety

With a regioselectively functionalized precursor in hand, such as 5-bromo-1H-indole or 5-iodo-1H-indole, the 3-fluorophenyl group can be introduced using an orthogonal cross-coupling reaction. "Orthogonal" in this context refers to a reaction that selectively forms the desired C-C bond without interfering with other functional groups on the molecule.

The Suzuki-Miyaura cross-coupling reaction is an exemplary method for this transformation. This reaction involves coupling the 5-halo-1H-indole with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Table 2: Example of a Suzuki Coupling for this compound Synthesis

| Component | Role | Example Compound |

|---|---|---|

| Indole Precursor | Electrophile | 5-Bromo-1H-indole |

| Coupling Partner | Nucleophile | (3-Fluorophenyl)boronic acid |

| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ (Palladium Tetrakis) |

| Base | Activates boronic acid | Na₂CO₃ or K₂CO₃ |

| Solvent | Reaction Medium | Toluene/Water or Dioxane/Water |

This strategy is highly effective due to the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks. The palladium catalyst selectively mediates the coupling between the sp²-hybridized carbon of the indole C-Br bond and the sp²-hybridized carbon of the fluorophenyl-boronic acid bond, ensuring the precise and orthogonal formation of the target compound.

Green Chemistry Principles in the Synthesis of Fluorinated Indole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like fluorinated indole derivatives.

Key green chemistry considerations in this context include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. C-H activation methodologies are inherently more atom-economical than traditional cross-coupling reactions, as they avoid the generation of stoichiometric byproducts from pre-functionalized starting materials. mdpi.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle. The copper-, palladium-, and rhodium-catalyzed reactions discussed are prime examples, where a small amount of metal catalyst can generate large quantities of product. rsc.orgacs.orgrsc.org

Benign Solvents: Reducing the use of volatile and hazardous organic solvents is crucial. Research into performing indole syntheses in greener solvents like water or biorenewable solvents is an active area. Some copper-catalyzed cyclizations have been successfully demonstrated in water. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The use of visible-light photoredox catalysis is a significant step in this direction, harnessing light energy to drive reactions under mild conditions. rsc.org

Waste Reduction: One-pot and tandem reactions, where multiple synthetic steps are combined without isolating intermediates, significantly reduce waste, solvent use, and purification steps. organic-chemistry.orgrsc.org

By integrating these principles, chemists can develop more sustainable and environmentally responsible routes to this compound and other valuable fluorinated heterocyclic compounds.

Development of Environmentally Benign Reaction Media and Catalysts

The synthesis of 5-arylindoles, including this compound, has traditionally relied on palladium-catalyzed cross-coupling reactions. Modern advancements have adapted these powerful methods to incorporate environmentally benign practices, primarily through the use of greener solvents and more efficient catalytic systems.

A prominent green approach for the synthesis of 5-arylindoles is the Suzuki-Miyaura cross-coupling reaction conducted in aqueous media. rsc.org This method avoids the use of volatile and often toxic organic solvents. The synthesis of a 5-aryl-1H-indole can be achieved by coupling 5-bromo-1H-indole with an appropriate arylboronic acid. For the specific synthesis of this compound, this would involve the reaction of 5-bromo-1H-indole with (3-fluorophenyl)boronic acid. A key advantage of this method is the ability to perform the reaction on an N-unprotected indole, which simplifies the synthetic sequence by avoiding protection and deprotection steps. rsc.org The use of water as a solvent and a low loading of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], significantly improves the environmental profile of the synthesis. rsc.org

Another strategy involves the use of ethanol (B145695) as a sustainable and biodegradable solvent. rsc.orgrsc.org Copper-catalyzed N-arylation of indoles has been successfully performed in ethanol, demonstrating its utility as a green solvent for indole functionalization. rsc.orgrsc.org While this specific example pertains to N-arylation, the principle of using ethanol as a benign medium is transferable to C-H arylation or cross-coupling reactions for the synthesis of C-arylated indoles.

The development of highly active and reusable catalysts is another cornerstone of green synthetic chemistry. While specific examples for the synthesis of this compound are not detailed in the provided context, the general trend in indole chemistry is towards using low concentrations of palladium catalysts or exploring more abundant and less toxic metals. rsc.org

Table 1: Example of an Environmentally Benign Suzuki-Miyaura Coupling for 5-Aryl-1H-Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

|---|

Note: The yield is generalized as "High" based on the efficiency of similar reactions reported in the literature. rsc.org

Microwave-Assisted and Photochemical Synthetic Approaches for Indole Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. mdpi.comnih.gov

The Suzuki-Miyaura cross-coupling reaction is particularly amenable to microwave irradiation. The synthesis of this compound can be efficiently achieved by the microwave-assisted coupling of 5-bromo-1H-indole with (3-fluorophenyl)boronic acid. mdpi.com This approach typically utilizes a palladium catalyst and a base in a suitable solvent mixture, such as ethanol/water. mdpi.com The rapid heating provided by microwave irradiation can significantly reduce the reaction time from hours to minutes. mdpi.comnih.gov One-pot methodologies combining Fischer indole synthesis followed by a microwave-assisted Suzuki coupling have also been developed, allowing for the rapid construction of 5-arylindoles from simple precursors. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 10-40 minutes |

| Solvent System | Toluene/Water/Ethanol | Ethanol/Water |

| Energy Input | Sustained heating | Targeted, efficient heating |

| Typical Yield | Good to Excellent | Often improved yields |

This table provides a general comparison based on literature for similar transformations. mdpi.comdurham.ac.uk

Photochemical methods offer an alternative pathway for the synthesis and functionalization of indoles, often proceeding under mild conditions without the need for metal catalysts. nih.gov These reactions are initiated by the absorption of light, which can trigger cyclizations or coupling reactions. For instance, direct photo-induced reductive Heck cyclizations have been developed for the preparation of polycyclic indolinyl compounds. nih.gov However, the direct photochemical arylation at the C5 position of the indole ring to form compounds like this compound is less commonly reported compared to metal-catalyzed methods. Most photochemical syntheses of indoles involve intramolecular cyclization of precursors rather than intermolecular C-C bond formation with an aryl partner. nih.gov While photoredox catalysis has emerged as a powerful tool for various organic transformations, its specific application for the direct synthesis of 5-arylindoles from unfunctionalized indole and an aryl halide is still an evolving area of research. acs.org

Advanced Spectroscopic and Structural Characterization of 5 3 Fluorophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Heterocyclic Protons

The ¹H NMR spectrum of 5-(3-Fluorophenyl)-1H-indole is expected to display distinct signals corresponding to the protons on the indole (B1671886) ring and the 3-fluorophenyl substituent. The indole N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift (typically δ 8.0-11.0 ppm), with its exact position being highly dependent on the solvent and concentration. researchgate.netresearchgate.net

The protons of the indole core (H2, H3, H4, H6, H7) will show characteristic shifts and coupling patterns. The C3-H and C2-H protons of the pyrrole (B145914) ring are expected around δ 6.5 ppm and δ 7.2 ppm, respectively, often appearing as triplets or doublet of doublets due to coupling with each other and the N-H proton. researchgate.net The introduction of the bulky 3-fluorophenyl group at the C5 position will influence the electronic environment of the protons on the fused benzene (B151609) ring. H4, being ortho to the substituent, is expected to be the most downfield-shifted proton of the indole's benzene ring, appearing as a singlet or a narrow doublet.

The protons of the 3-fluorophenyl ring (H2', H4', H5', H6') will present a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine (H2') will likely appear as a doublet of triplets, while the other protons will exhibit complex multiplets.

Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| N1-H | 8.0 - 11.0 | br s | - |

| H2 | ~7.2 | t or dd | J ≈ 2.5, 2.0 |

| H3 | ~6.5 | t or dd | J ≈ 2.5, 2.0 |

| H4 | >7.6 | d or s | J ≈ 1.5 |

| H6 | ~7.2 | dd | J ≈ 8.5, 1.8 |

| H7 | ~7.4 | d | J ≈ 8.5 |

| H2' | ~7.3 | dt | ³JHH ≈ 7.7, ⁴JHF ≈ 1.5 |

| H4' | ~7.1 | ddd | ³JHH ≈ 8.0, ⁴JHF ≈ 8.0, ⁴JHH ≈ 2.0 |

| H5' | ~7.4 | td | ³JHH ≈ 8.0, ³JHF ≈ 6.0 |

| H6' | ~7.3 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁵JHF ≈ 1.0 |

Note: Data are predicted based on values for 1H-indole and known substituent effects. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The carbons of the indole ring can be assigned based on known data for substituted indoles. researchgate.netacs.org The C3a and C7a carbons, located at the ring junction, typically appear around δ 128 ppm and δ 136 ppm, respectively. The C2 and C3 carbons of the pyrrole ring are shielded relative to the benzene portion, expected around δ 124 ppm and δ 102 ppm. The carbons of the 3-fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling (JCF), which is invaluable for their assignment. The carbon directly bonded to the fluorine atom (C3') will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz. Carbons at the ortho (C2', C4'), meta (C1', C5'), and para (C6') positions will show smaller two-, three-, and four-bond couplings, respectively. rsc.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C2 | ~124 | - |

| C3 | ~102 | - |

| C3a | ~128 | - |

| C4 | ~121 | - |

| C5 | ~135 | - |

| C6 | ~120 | - |

| C7 | ~111 | - |

| C7a | ~136 | - |

| C1' | ~143 | ³JCF ≈ 8 |

| C2' | ~114 | ²JCF ≈ 21 |

| C3' | ~163 | ¹JCF ≈ 245 |

| C4' | ~122 | ²JCF ≈ 21 |

| C5' | ~130 | ³JCF ≈ 8 |

| C6' | ~113 | ⁴JCF ≈ 3 |

Note: Data are predicted based on values for 1H-indole and known substituent effects. Actual values may vary.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization of the Fluorophenyl Moiety

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the local electronic environment. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of δ -110 to -130 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the ortho (³JHF) and meta (⁴JHF) protons on the phenyl ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would confirm the connectivity within the indole ring (e.g., H6 with H7) and within the fluorophenyl ring (e.g., H4' with H5', and H5' with H6'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). columbia.edu It allows for the unambiguous assignment of each protonated carbon by linking the known ¹H signals to their corresponding ¹³C signals. For example, the proton at δ ~6.5 ppm (H3) would show a correlation to the carbon at δ ~102 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds), which is essential for mapping out the entire molecular skeleton and connecting different spin systems. columbia.edunih.gov Key HMBC correlations would be expected from the H4 proton to the C5 and C3a carbons, and from the H2' and H6' protons of the phenyl ring to the C5 carbon of the indole ring, confirming the point of attachment between the two ring systems. researchgate.netresearchgate.net

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is expected to be the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations from both the indole and fluorophenyl rings are expected just above 3000 cm⁻¹. The spectrum would also feature characteristic aromatic C=C stretching bands in the 1620-1450 cm⁻¹ region. researchgate.net The presence of the C-F bond is confirmed by a strong absorption band typically found in the 1250-1000 cm⁻¹ range. mdpi.com Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would provide further information about the substitution pattern of the aromatic rings.

Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Indole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H |

Note: Data are predicted based on values for 1H-indole and other aromatic compounds.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by distinct peaks corresponding to the stretching and bending vibrations of the indole and fluorophenyl rings. The group frequency approach, along with comparisons to similar molecules, facilitates the assignment of these vibrational frequencies. ias.ac.in

Key vibrational modes expected in the Raman spectrum include the N-H stretching vibration of the indole ring, typically observed around 3000 cm⁻¹. ias.ac.in The aromatic C-H stretching vibrations from both the indole and the fluorophenyl rings also appear in this region. The C=C stretching vibrations within the aromatic rings give rise to strong bands in the 1200-1500 cm⁻¹ region. ias.ac.in The presence of the substituent fluorophenyl group introduces specific vibrational modes, such as the C-F stretching vibration. The ring-breathing mode, a collective vibration of the entire ring structure, is also a characteristic feature in the Raman spectrum of aromatic compounds. nih.gov The mixing of vibrational modes can create composite bands with higher frequencies. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound This table is generated based on typical vibrational frequencies for the specified functional groups and structural motifs.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3000 - 3100 | Indole Ring |

| Aromatic C-H Stretch | ~3000 - 3100 | Indole & Phenyl Rings |

| C=C Aromatic Stretch | ~1200 - 1500 | Indole & Phenyl Rings |

| C-N Stretch | ~1200 - 1350 | Indole Ring |

| C-F Stretch | ~1000 - 1300 | Fluorophenyl Ring |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic transitions of this compound can be characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. wikipedia.org The indole moiety itself is a well-known chromophore. worldscientific.comchemrxiv.org The UV spectrum of the parent indole molecule typically shows absorption bands around 270-290 nm. acs.orgresearchgate.net These absorptions are primarily due to π → π* transitions within the conjugated bicyclic aromatic system. wikipedia.org

The introduction of a 3-fluorophenyl substituent at the 5-position of the indole ring extends the π-conjugation of the molecule. nih.gov This extension of the chromophore is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted indole. nih.gov The fluorine atom, being an auxochrome, can also influence the electronic transitions. The specific position of the substituent on the indole ring has a significant effect on the electronic transition dipole moments. nih.gov Solvents can also induce shifts in the absorption spectrum; π→π* transitions typically undergo a red shift in polar solvents. libretexts.org

Table 2: Expected UV-Vis Absorption Data for this compound Predictions are based on the known spectra of indole and the expected effects of phenyl substitution.

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 280 - 320 | Conjugated Indole-Phenyl System |

Fluorescence Spectroscopy and Photophysical Properties of the Indole Fluorophore

The indole ring system is intrinsically fluorescent, a property that is sensitive to its chemical environment and substitution pattern. digitellinc.com The fluorescence of this compound arises after the molecule absorbs UV radiation and transitions to an excited electronic state, from which it relaxes by emitting a photon. libretexts.org The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. worldscientific.com

The photophysical properties, including the fluorescence emission wavelength (λem) and fluorescence quantum yield (Φ), are significantly influenced by the 3-fluorophenyl substituent. Substituents can either boost or hinder fluorescence intensities by altering the π-conjugation and electronic properties of the indole fluorophore. nih.gov For instance, studies on other substituted indoles have shown that electron-donating or electron-withdrawing groups can modulate the emission characteristics. digitellinc.com The fluorescence quantum yield represents the efficiency of the fluorescence process. The fluorescence lifetime, typically around 1 ns for similar derivatives, is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

Table 3: Predicted Photophysical Properties of this compound This table presents expected values based on general properties of indole derivatives.

| Property | Predicted Value / Range | Description |

|---|---|---|

| Excitation Wavelength (λex) | ~280 - 320 nm | Corresponds to the main absorption band. |

| Emission Wavelength (λem) | ~330 - 380 nm | The peak of the fluorescence spectrum. researchgate.net |

| Stokes Shift | ~40 - 70 nm | The difference between λex and λem. worldscientific.com |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.4 | Efficiency of the fluorescence process. nih.gov |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight of this compound and for analyzing its structure through fragmentation patterns. The molecular formula of the compound is C₁₄H₁₀FN. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺˙) can be determined with high accuracy.

Under electron ionization (EI), the molecule will ionize and subsequently fragment in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. For fluorinated aromatic compounds, characteristic fragmentation pathways include the loss of radicals and neutral fragments. nih.gov In the case of this compound, key fragmentations would likely involve the cleavage of the bond between the indole and phenyl rings, as well as fragmentation within the rings themselves. The presence of fluorine may lead to the loss of HF or other fluorine-containing fragments, a common pathway for fluorinated derivatives. nih.govnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound Calculated molecular weight and plausible fragmentation patterns under electron ionization.

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 211.08 | [C₁₄H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) |

| 183.08 | [C₁₄H₉F]⁺ | Loss of HCN from indole ring |

| 134.07 | [C₉H₈N]⁺ | Fragment from cleavage, indole moiety with CH₂ |

| 116.06 | [C₈H₆N]⁺ | Indole ring fragment |

Computational Chemistry and Quantum Chemical Investigations of 5 3 Fluorophenyl 1h Indole

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their dynamic nature and conformational landscapes. For 5-(3-Fluorophenyl)-1H-indole, MD simulations can elucidate how the molecule moves, flexes, and interacts with its environment over time. These simulations are typically performed using force fields like OPLS (Optimized Potentials for Liquid Simulations) and solvating the molecule in a water box, often using models such as TIP3P, to mimic physiological conditions. nih.gov The system is then subjected to energy minimization and equilibration before a production run that generates a trajectory of atomic positions over time. nih.gov Analysis of this trajectory reveals information on structural stability, flexibility, and the ensemble of conformations the molecule adopts. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated from the trajectory to quantify the stability of the molecule and the flexibility of specific regions, respectively. mdpi.com

The conformational flexibility of this compound is largely dictated by the rotation around the single bond connecting the indole (B1671886) core and the 3-fluorophenyl group. This rotation is not entirely free but is hindered by an energy barrier that must be overcome for the phenyl group to rotate. The height of this rotational barrier is influenced by factors such as steric repulsion and electronic effects between the two aromatic rings. elsevierpure.com

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the energy profile of this rotation by systematically changing the dihedral angle between the indole and fluorophenyl rings. Studies on related N-carbomethoxylated indole derivatives have shown that the energy barriers for rotation around amide-like bonds can range from approximately 9.8 to 12.8 kcal/mol. scielo.org.mx While the C-C bond rotation in this compound involves different interactions, the principle remains the same: the molecule will preferentially exist in low-energy conformations (rotamers). The transition states between these stable conformations correspond to the peaks on the potential energy surface, defining the rotational energy barrier. The existence of distinct, stable conformers and the energy required for their interconversion are critical for understanding how the molecule might fit into a biological receptor's binding pocket.

The dynamic behavior and conformational preferences of this compound are significantly influenced by the surrounding solvent. Electronic spectra and, in particular, the fluorescence of indole derivatives are known to be highly sensitive to solvent polarity. researchgate.net This sensitivity arises from changes in the molecule's dipole moment upon electronic excitation.

In polar protic solvents, such as methanol (B129727) or water, specific interactions like hydrogen bonding can occur with the indole's N-H group. These interactions can stabilize certain conformations and alter the energy landscape. For instance, hydrogen bonding has been shown to affect photochemical reaction yields in indole derivatives by influencing the efficiency of triplet state formation. nih.gov In contrast, aprotic solvents (e.g., acetonitrile (B52724), n-hexane) interact with the molecule primarily through nonspecific dielectric effects. nih.gov The fluorescence properties, such as the Stokes shift (the difference between the absorption and emission maxima), often show a strong correlation with solvent polarity parameters. nih.gov This effect is typically more pronounced in protic solvents, indicating the combined influence of specific hydrogen-bonding interactions and general solvent polarity on the electronic and dynamic properties of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or antimicrobial activities. researchgate.netbiointerfaceresearch.com The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a model that correlates these descriptors with their measured biological activity. These models can then be used to predict the activity of new, unsynthesized indole derivatives, thereby guiding the design of more potent compounds. researchgate.net

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. They are broadly categorized into physicochemical and electronic descriptors.

Physicochemical Descriptors: These describe properties like molecular size, shape, lipophilicity, and hydrogen bonding capacity. Common examples include Molecular Weight (MW), LogP (octanol-water partition coefficient), Molar Refractivity (MR), Polar Surface Area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for molecular interactions. They are often calculated using quantum chemical methods like DFT. tandfonline.comresearchgate.net Examples include dipole moment, frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

The following table presents a selection of calculated physicochemical descriptors for a representative aryl-substituted indole structure, illustrating the type of data used in QSAR studies.

| Descriptor | Definition | Example Value |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 330.3 g/mol |

| XLogP3 | A computed measure of a compound's hydrophobicity. | 3.1 |

| Hydrogen Bond Donor Count | The number of hydrogen atoms attached to electronegative atoms (N, O). | 0 |

| Hydrogen Bond Acceptor Count | The number of electronegative atoms (N, O) with lone pairs. | 5 |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 4 |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 77.4 Ų |

Once descriptors are calculated for a series of indole derivatives with known biological activities, a predictive model is developed using statistical regression methods. A common technique used in QSAR is Partial Least Squares (PLS) regression, which is effective at handling datasets with a large number of correlated descriptors. biointerfaceresearch.com

The development process involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. researchgate.net The quality and predictive ability of the resulting QSAR model are assessed using several statistical metrics:

R² (Coefficient of determination): Indicates how well the model fits the training data.

Q² or R²cv (Cross-validated R²): Assessed through methods like leave-one-out cross-validation, it measures the model's internal predictive ability. biointerfaceresearch.com

R²pred (Predictive R²): Calculated for the external test set, it provides the most rigorous assessment of the model's ability to predict the activity of new compounds. biointerfaceresearch.com

Studies on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors have successfully generated QSAR models with high predictive accuracy, achieving R²test values as high as 0.96, demonstrating the utility of this approach in drug discovery. researchgate.net

Molecular Docking Studies for Elucidating Binding Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. nih.gov This technique is crucial for understanding the molecular basis of a drug's action, revealing how it fits into the active site of its target protein and the specific interactions that stabilize the complex.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The results provide insights into key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Often involving aromatic rings and alkyl groups.

Pi-Stacking and Pi-Alkyl Interactions: Common for aromatic systems like the indole and fluorophenyl rings. nih.gov

Numerous studies have employed molecular docking to investigate indole derivatives against various cancer-related targets. For example, docking studies have shown that 2-phenyl-1H-indole derivatives can fit well into the binding pockets of the estrogen-α receptor (PDB: 1A52) and progesterone (B1679170) receptor (PDB: 1A28). biointerfaceresearch.com Similarly, 5-fluoroisatin-triazoles have been docked into the DNA gyrase enzyme (PDB: 1KZN), with key interactions identified with residues like GLU50 and THR165. researchgate.net The binding affinity is often reported as a docking score or binding energy, with more negative values indicating stronger binding. For instance, some indole derivatives have shown docking scores as favorable as -8.5 kcal/mol and binding affinities of -10.61 kcal/mol against various receptors. semanticscholar.orgijpsdronline.com These findings are essential for explaining structure-activity relationships and for the rational design of new, more effective inhibitors.

The table below summarizes findings from various molecular docking studies on indole derivatives, highlighting the target proteins, PDB codes, reported binding scores, and key interacting amino acid residues.

| Indole Derivative Type | Target Protein | PDB Code | Binding Score / Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| General Indole Moiety | UDP-N-acetylmuramate-l-alanine ligase (MurC) | N/A | -11.5 | Hydrogen bonds, pi-stacked interactions | nih.gov |

| 5-Fluoroisatin-triazole | DNA Gyrase | 1KZN | N/A | GLU50, THR165, ASP73 | researchgate.net |

| Fluorinated Pyrazole | Estrogen Receptor Alpha (ERα) | N/A | -10.61 | Arg394, Glu353 | semanticscholar.org |

| Indole-2-one | Estrogen Receptor (ER) | 3ERT | -8.512 (Docking Score) | N/A | ijpsdronline.com |

| 3,5-Disubstituted Indole | Pim-1 Kinase | 5DWR | N/A | Pi-Alkyl interactions | |

| 2-Phenyl-1H-indole | Estrogen-α Receptor | 1A52 | N/A | H-bonds, hydrophobic interactions | biointerfaceresearch.com |

Computational and Quantum Chemical Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, specific computational studies detailing the binding modes and affinities of the chemical compound this compound are not publicly available. Therefore, a detailed analysis as requested cannot be provided at this time.

The inquiry sought to produce an in-depth article on the computational chemistry and quantum chemical investigations of this compound, with a specific focus on its predicted binding modes, key intermolecular interactions, and a computational assessment of its binding affinities with representative target motifs. However, extensive searches have failed to identify any published research or database entries that specifically address these aspects for this particular molecule.

While the broader class of indole derivatives is a subject of considerable interest in medicinal chemistry and computational studies due to their diverse biological activities, research into the specific properties of the this compound variant appears to be limited or not yet in the public domain. Computational chemistry offers powerful tools to predict how molecules like this might interact with biological targets, which is a crucial step in drug discovery. Such studies typically involve molecular docking simulations to predict binding poses and quantum chemical calculations to understand the electronic properties that govern these interactions.

The absence of such specific data for this compound means that any discussion on its binding modes or affinities would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific molecular interactions and potential biological targets of this compound.

Structure Activity Relationship Sar and Mechanistic Insights for 5 3 Fluorophenyl 1h Indole Derivatives

Influence of the Fluorophenyl Substituent at the C5 Position on Molecular Recognition

The presence of a 3-fluorophenyl group at the C5 position of the indole (B1671886) scaffold is a critical determinant of molecular recognition by biological targets. This substituent can engage in a variety of non-covalent interactions that contribute to the binding affinity and selectivity of the compound. The nature and positioning of the fluorine atom on the phenyl ring are particularly significant.

The fluorophenyl moiety can participate in several types of interactions:

Van der Waals Interactions: The phenyl ring itself provides a significant surface area for hydrophobic and van der Waals interactions within the binding pockets of proteins.

Pi-Stacking Interactions: The aromatic nature of the phenyl ring allows for π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

Halogen Bonding: The fluorine atom, with its electronegative character, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the binding site.

Dipole-Dipole Interactions: The carbon-fluorine bond possesses a significant dipole moment, which can lead to favorable dipole-dipole interactions with polar residues in the receptor.

Electronic and Steric Effects of Fluorine on the Indole Core's Reactivity and Interactions

The introduction of a fluorine atom onto the phenyl ring at the C5 position of the indole core imparts distinct electronic and steric properties that modulate the molecule's reactivity and interactions.

Electronic Effects:

Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect (-I). This effect can influence the electron density of the entire indole ring system. This alteration in electron distribution can impact the indole's ability to participate in charge-transfer interactions and can affect the pKa of the indole nitrogen. In some contexts, planarity between the indole and aromatic rings can be influenced by electronic effects, which in turn can affect π-π stacking interactions. mdpi.com

Steric Effects:

While fluorine is the smallest of the halogens, its van der Waals radius is larger than that of hydrogen. The presence of the 3-fluorophenyl group at the C5 position introduces significant steric bulk compared to an unsubstituted indole. This steric hindrance can influence the preferred conformation of the molecule and its ability to fit into a specific binding site. The planarity between the indole and the phenyl ring can be affected by steric clashes, which may impact binding efficiency. mdpi.com

Role of the 1H-Indole Nitrogen in Hydrogen Bonding and Donor-Acceptor Interactions

The nitrogen atom of the 1H-indole ring plays a crucial role in mediating interactions with biological targets, primarily through hydrogen bonding. nih.gov The N-H group can act as a hydrogen bond donor, forming a crucial link with hydrogen bond acceptor groups on amino acid residues such as aspartate, glutamate, or the carbonyl oxygen of the peptide backbone.

The ability of the indole N-H to form hydrogen bonds is fundamental to the conformation and function of many biologically active molecules. nih.govnih.gov The presence of a bulky substituent at the C5 position, such as the 3-fluorophenyl group, can sterically influence the accessibility of the N-H group for hydrogen bonding. However, it can also contribute to positioning the indole core optimally within a binding site to facilitate this interaction. In some cases, the indole nitrogen can also participate in cation-π interactions, further stabilizing the ligand-protein complex.

Comparative SAR Analysis with Related Indole Derivatives

To understand the specific contributions of the 3-fluorophenyl group at the C5 position, a comparative analysis with related indole derivatives is informative. The following tables summarize SAR data from studies on various 5-substituted indole derivatives, highlighting the impact of different substituents on biological activity.

Table 1: SAR of 5-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles as COX-2 Inhibitors researchgate.net

| Compound | 5-Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 4a | H | 0.22 | >50 | >227.2 |

| 4b | F | 0.19 | >50 | >263.1 |

| 4c | Cl | 0.18 | 48.2 | 267.7 |

| 4d | CH₃ | 0.20 | 45.6 | 228.0 |

| 4e | OCH₃ | 0.17 | 49.5 | 291.2 |

This data indicates that for this series of COX-2 inhibitors, a fluorine atom at the C5 position (Compound 4b) results in potent and selective inhibition. However, a methoxy (B1213986) group (Compound 4e) provides the highest selectivity.

Table 2: SAR of 3-Phenyl-1H-indoles against Mycobacterium tuberculosis mdpi.comnih.gov

| Compound | 5-Substituent | Phenyl Substituent | MIC (µM) |

| 3i | CH₃ | 4-F | >222 |

| 3m | OCH₃ | 4-F | 52 |

| 3n | OCH₃ | 4-CF₃ | 26 |

| 3t | Cl | 4-CF₃ | 13 |

This table illustrates that for 3-phenyl-1H-indoles, the nature of the substituent at the C5 position significantly impacts antimycobacterial activity. Electron-withdrawing groups at the C5 position (like chlorine) appear to enhance activity in this series.

These comparative analyses underscore that the biological activity of 5-substituted indoles is highly dependent on the nature of the substituent and the specific biological target. The electronic and steric properties of the substituent at C5, in concert with other substitutions on the indole and phenyl rings, fine-tune the molecule's pharmacological profile.

Investigation of Molecular Mechanisms Underlying Observed Biochemical Activities

The biochemical activities of 5-(3-fluorophenyl)-1H-indole derivatives are a direct consequence of their interactions with specific molecular targets. While direct mechanistic studies on this specific compound are not extensively available, insights can be gleaned from related structures.

For instance, indole derivatives are known to act as inhibitors of various enzymes, such as cyclooxygenases (COX), kinases, and monoamine oxidases. researchgate.netnih.gov The inhibitory mechanism often involves the compound binding to the active site of the enzyme, preventing the substrate from binding and catalysis from occurring. The interactions described in the preceding sections, such as hydrogen bonding, hydrophobic interactions, and π-stacking, are key to this competitive inhibition.

In the case of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a competitive mode of inhibition was observed for monoamine oxidase B (MAO-B), with an inhibition constant (Ki) of 94.52 nM. nih.gov This suggests that the molecule directly competes with the natural substrate for binding to the active site of the enzyme. Molecular docking simulations for this compound indicated that the indole scaffold and its substituents form key interactions within the enzyme's binding pocket.

Therefore, it is plausible that this compound derivatives exert their biochemical effects through competitive inhibition of specific enzymes or by acting as antagonists or agonists at various receptors. The precise mechanism will be target-dependent and is dictated by the complementary of the molecule's three-dimensional structure and electrostatic properties with the topology and chemical environment of the biological target's binding site.

Advanced Analytical Methodologies for the Detection and Quantification of 5 3 Fluorophenyl 1h Indole

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 5-(3-Fluorophenyl)-1H-indole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and vital roles.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile or thermally unstable compounds like substituted indoles. basicmedicalkey.com It is an indispensable tool for determining the purity of synthesized this compound and for its precise quantification in various matrices. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com

The choice of stationary phase is crucial for achieving optimal separation. For fluorinated aromatic compounds, specialized columns such as those with a pentafluorophenylpropyl (PFPP) or FluoroPhenyl stationary phase can offer unique selectivity compared to standard C18 columns. restek.comanalytics-shop.com These phases provide multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which are particularly effective for retaining and separating aromatic and fluorinated molecules. restek.com

A typical HPLC method for a compound analogous to this compound would involve a reversed-phase setup. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with formic acid or trifluoroacetic acid) to ensure good peak shape and ionization for subsequent detection. cetjournal.itnih.gov Quantification is typically achieved using a UV-Vis or Diode Array Detector (DAD), leveraging the indole (B1671886) moiety's inherent chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of Phenyl-Indole Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or FluoroPhenyl (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on polarity. cetjournal.it |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elutes the compound from the column. mdpi.com |

| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of the separation. cetjournal.it |

| Injection Volume | 5 - 20 µL | Volume of the sample introduced into the system. cetjournal.it |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. phenomenex.com |

| Detection | UV-Vis/DAD at ~280 nm | Detects and quantifies the analyte based on UV absorbance. cetjournal.it |

The method's validation would confirm its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring its suitability for routine analysis. nih.gov

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances in the gas phase. iptsalipur.orglibretexts.org While some indole compounds are sufficiently volatile for direct GC analysis, many, including substituted phenylindoles, may require derivatization to increase their volatility and thermal stability. iptsalipur.org Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more amenable to GC analysis. Common derivatization reactions for compounds containing -NH groups, like the indole ring, include silylation or acylation. iptsalipur.org

The analysis is performed by injecting the vaporized sample into a heated column, where it is carried by an inert gas (the mobile phase). libretexts.org Separation occurs as the different components of the sample interact with the stationary phase coated on the inside of the column. Open-tubular capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly used for this purpose due to their high resolution and efficiency. epa.gov

Table 2: General GC Parameters for Analysis of Derivatized Indoles

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | High-resolution separation of volatile compounds. notulaebotanicae.ro |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. notulaebotanicae.ro |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. oup.com |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Separates compounds based on their boiling points. eurl-pesticides.eu |

| Detector | Flame Ionization Detector (FID) | A common, sensitive detector for organic compounds. |

Hyphenated Mass Spectrometry Techniques for Enhanced Specificity and Sensitivity

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a significant leap in analytical capability.

Coupling HPLC with mass spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass detection. phenomenex.com For analyzing this compound in complex matrices such as biological fluids or environmental samples, LC-tandem MS (LC-MS/MS) is the gold standard. phenomenex.com

In an LC-MS/MS system, the analyte is first separated by the LC column. The eluent is then directed to the mass spectrometer's ion source, where molecules are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov The precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of interfering substances. nih.gov

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC | Chromatographic separation prior to MS detection. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules. |

| MS System | Triple Quadrupole (QqQ) | Allows for specific MRM transitions. |

| Precursor Ion (Q1) | [M+H]⁺ for this compound | Selects the mass of the parent molecule. |

| Product Ion (Q3) | Specific fragments of the parent molecule | Provides high specificity for quantification. |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion in the collision cell. |

This technique's ability to analyze multiple compounds in a single run makes it highly efficient for metabolite profiling and other complex analyses. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to provide a robust method for the identification and quantification of volatile and semi-volatile compounds. frontiersin.orgresearchgate.net Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI) at 70 eV. mdpi.com

This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." jbcpm.com The resulting spectrum can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive molecular identification. oup.com GC-MS is invaluable for confirming the identity of this compound, identifying unknown impurities, and analyzing its volatile derivatives. notulaebotanicae.ronotulaebotanicae.ro

Table 4: Common GC-MS System Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Standard GC with capillary column | Separates volatile components of the sample. |

| Ion Source | Electron Impact (EI) | Ionizes and fragments the analyte. |

| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns. mdpi.com |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

| Mass Range | 40 - 550 m/z | Detection range to capture the parent ion and key fragments. notulaebotanicae.ro |

| Library Search | NIST, Wiley | Compares the obtained spectrum with known spectra for identification. |

Spectrophotometric Assays for Rapid Detection and Quantification of Indole Moieties

Spectrophotometric assays offer a rapid, simple, and cost-effective method for the detection and quantification of the indole moiety present in this compound. researchgate.netijeas.org These colorimetric methods are based on the chemical reaction between the indole ring and a specific reagent to produce a colored product, the absorbance of which can be measured using a spectrophotometer. assaygenie.comcellbiolabs.com

A classic example is the Ehrlich reaction, which uses p-dimethylaminobenzaldehyde (DMAB) in an acidic medium. researchgate.net The DMAB reagent reacts with the electron-rich indole ring to form a cyanine (B1664457) dye, which exhibits a strong absorbance at a specific wavelength, typically between 560 and 625 nm. assaygenie.comabcam.comsigmaaldrich.com The intensity of the color produced is directly proportional to the concentration of the indole compound in the sample. assaygenie.com

While these assays are high-throughput and convenient, they are generally less specific than chromatographic methods. nih.gov The reagent can react with various indole-containing compounds, making it suitable for quantifying total indoles rather than a specific derivative in a mixture unless a prior separation step is performed. sigmaaldrich.com Other reagents, such as p-hydroxybenzaldehyde, have also been used to develop similar colorimetric assays for indoles. ijeas.org

Table 5: Reagents for Spectrophotometric Quantification of Indoles

| Reagent | Principle | Wavelength (λmax) | Key Features |

|---|---|---|---|

| p-Dimethylaminobenzaldehyde (DMAB) | Ehrlich reaction forms a colored cyanine dye. researchgate.net | ~565 nm assaygenie.com | Widely used, sensitive, high-throughput. researchgate.netfishersci.com |

| p-Hydroxybenzaldehyde | Forms an orange-colored complex with indole in acid. ijeas.org | ~475 nm ijeas.org | Provides an alternative colorimetric method. |

| p-Dimethylaminocinnamaldehyde | Forms a highly colored azafulvenium salt. nih.gov | Varies with derivative | Used for specific indole derivatives like indole-3-methanol. nih.gov |

Optimized Sample Preparation and Extraction Methods for Indole Derivatives from Diverse Matrices

The accurate detection and quantification of indole derivatives, including this compound, from complex matrices such as environmental, biological, and industrial samples, is critically dependent on the efficacy of the sample preparation and extraction methodology. The primary objectives of these initial steps are to isolate the target analytes from interfering matrix components, concentrate the analytes to a level compatible with the sensitivity of the analytical instrument, and present the final extract in a solvent suitable for analysis. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical outcome. Commonly employed techniques for indole derivatives include solid-phase extraction (SPE) and various forms of liquid-liquid extraction (LLE), including microextraction variants.

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of indole compounds from aqueous samples. mdpi.com This chromatographic method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. The selection of the sorbent material is crucial for achieving high recovery and selectivity. For indole derivatives, which possess moderate polarity, reverse-phase sorbents like C18 are frequently effective. mdpi.comresearchgate.net The optimization of an SPE protocol involves several key steps: conditioning the sorbent to activate the stationary phase, loading the sample, washing the cartridge to remove interferences, and eluting the target analytes with an appropriate organic solvent. mdpi.com

A study on the analysis of various indole compounds from sugar cane juice demonstrated the development of an optimized SPE method using C18 cartridges. mdpi.com The optimization process involved adjusting the pH of the sample and wash solutions and refining the composition of the elution solvent to maximize the recovery of the target indoles while minimizing matrix effects. mdpi.com Acidifying the sample and wash water (to pH 3 with formic acid) was found to be beneficial for the retention of indole compounds on the C18 sorbent. mdpi.com

Below is a data table summarizing the optimized SPE conditions developed for the extraction of indole compounds from an aqueous plant-based matrix. mdpi.com

| Parameter | Condition | Purpose |

| Sorbent | C18 Cartridge | Retention of moderately polar indole derivatives. |

| Conditioning | 1. 2 mL Methanol2. 2 mL Methanol (B129727):Water (50:50, v/v)3. 2 mL Methanol:Water (30:70, v/v)4. 2 mL Acidified Water (pH 3) | To activate the C18 stationary phase and ensure reproducible retention. |

| Sample Loading | Sample adjusted to pH 3 with formic acid. | To promote analyte retention by suppressing ionization. |

| Washing | 5 mL Acidified Water (pH 3) | To remove polar, water-soluble interferences from the cartridge. |

| Elution | 5 mL Methanol:Water (80:20, v/v) | To desorb and collect the retained indole compounds from the sorbent. |

Liquid-Liquid Extraction (LLE) is another fundamental technique for isolating indole derivatives. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For complex matrices like industrial wash oil, LLE using specialized solvents such as ionic liquids has been explored. bohrium.comacs.org Imidazolium-based ionic liquids have been shown to be effective extraction media for separating indole from wash oil, offering an environmentally friendlier alternative to traditional methods. bohrium.com The mechanism of extraction often involves the formation of hydrogen bonds between the ionic liquid and the indole molecule. bohrium.com

In recent years, miniaturized LLE techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME), have gained prominence for their efficiency, reduced solvent consumption, and high enrichment factors. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for rapid analyte transfer. nih.gov A variation, DLLME with solidification of a floating organic droplet (DLLME-SFO), uses extraction solvents with a melting point near room temperature, allowing for easy collection of the solidified extract after centrifugation and cooling. nih.gov While not specifically documented for this compound, these advanced methods are applicable to a wide range of organic contaminants in environmental and biological fluids. nih.gov

The following table outlines parameters for different liquid-phase extraction approaches relevant to indole derivatives.

| Extraction Technique | Matrix Type | Extraction Solvent | Key Optimized Parameters | Reference |

| Ionic Liquid Extraction | Industrial Wash Oil | Imidazolium-based ionic liquids (e.g., BmimBF4) | Solvent-to-oil ratio, extraction time, temperature. | bohrium.com |

| DLLME-SFO | Environmental Water, Urine | Deep Eutectic Mixtures (e.g., Fenchol:Acetic Acid) | pH of sample, volume of extraction solvent, centrifugation time. | nih.gov |

| Conventional LLE | Aqueous Solution | Organic solvents immiscible with water (e.g., n-heptane, DCM) | Solvent selection, pH adjustment, phase separation method. | jku.atgoogle.com |